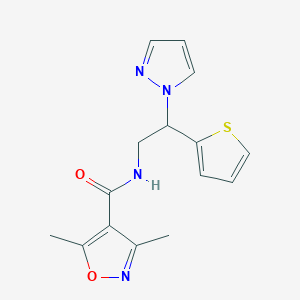

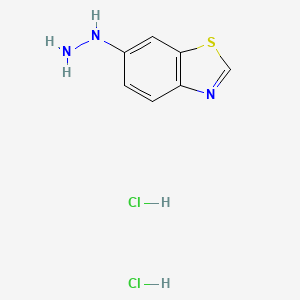

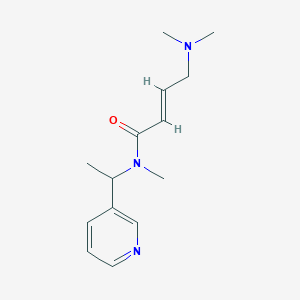

1,3-Benzothiazol-6-ylhydrazine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzothiazoles can be synthesized from 2-aminobenzenethiols and carbon dioxide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 1 atm of CO2 and 60–70 °C . The reaction has a broad substrate scope and functional group tolerance . Other methods of synthesis involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide .Molecular Structure Analysis

The molecular structure of “1,3-Benzothiazol-6-ylhydrazine;dihydrochloride” involves a benzene ring fused to a thiazole ring . This structure is common in various marine and terrestrial natural compounds .科学的研究の応用

Anticancer Properties

Benzothiazoles exhibit promising anticancer potential. Researchers have explored their role as inhibitors of tumor growth and metastasis. These compounds interfere with cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. Further investigations into the specific mechanisms underlying their anticancer effects are ongoing .

Antibacterial Activity

1,3-Benzothiazol-6-ylhydrazine derivatives have demonstrated antibacterial properties. They inhibit bacterial growth by disrupting essential cellular processes. These compounds could serve as leads for developing novel antibiotics to combat drug-resistant bacterial strains .

Anti-Inflammatory Agents

Benzothiazoles possess anti-inflammatory activity. They modulate immune responses, suppress pro-inflammatory cytokines, and alleviate inflammation-related disorders. Researchers are keen on optimizing their efficacy and safety profiles for clinical use .

Antiviral Potential

Studies have explored benzothiazoles as antiviral agents. These compounds exhibit inhibitory effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Their mode of action involves interfering with viral replication or entry .

Enzyme Inhibition

Benzothiazoles act as enzyme inhibitors. They target specific enzymes involved in disease processes, such as kinases, proteases, and phosphodiesterases. By modulating enzyme activity, they offer therapeutic opportunities for various conditions .

Neuroprotective Effects

Some benzothiazole derivatives show neuroprotective properties. They enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. These findings hold promise for treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Fluorescence Materials and Imaging Reagents

Benzothiazoles are used in fluorescence-based imaging techniques. Their unique photophysical properties make them valuable for visualizing biological processes, detecting specific molecules, and studying cellular dynamics .

Electroluminescent Devices

Researchers have explored benzothiazoles for electroluminescent applications. These compounds can be incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their emission properties contribute to efficient light emission and display technologies .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place, with the container kept tightly closed .

将来の方向性

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used in various applications, including as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

特性

IUPAC Name |

1,3-benzothiazol-6-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S.2ClH/c8-10-5-1-2-6-7(3-5)11-4-9-6;;/h1-4,10H,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSQPGVBQGNEJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)SC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2417957.png)

![Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2417960.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)

![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)

![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)

![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)